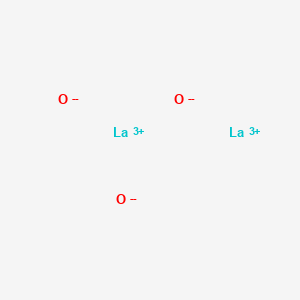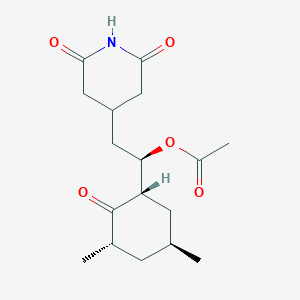
Cycloheximide acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheximide acetate is a potent antifungal and antibacterial agent that is commonly used in scientific research. It is a derivative of cycloheximide, which is produced by the bacterium Streptomyces griseus. Cycloheximide acetate is widely used in laboratory experiments to inhibit protein synthesis and study the effects of protein synthesis inhibition on various biological processes.
Mécanisme D'action
Cycloheximide acetate inhibits protein synthesis by binding to the 60S ribosomal subunit and preventing the translocation of peptidyl-tRNA from the A site to the P site of the ribosome. This results in the inhibition of elongation during protein synthesis.
Biochemical and Physiological Effects:
Cycloheximide acetate has a wide range of biochemical and physiological effects. It is commonly used to study the regulation of gene expression, the mechanisms of cell cycle progression, and the effects of protein synthesis inhibition on cellular signaling pathways. In addition, it has been shown to induce apoptosis in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using cycloheximide acetate in laboratory experiments include its potency, specificity, and ease of use. However, its use can be limited by its potential toxicity and its effects on cellular processes other than protein synthesis.
Orientations Futures
There are many potential future directions for research on cycloheximide acetate. One area of interest is the development of new derivatives with improved potency and specificity. Another area of interest is the use of cycloheximide acetate in combination with other drugs to enhance its effects or to target specific cellular processes. Additionally, the use of cycloheximide acetate in animal models of disease could provide valuable insights into the role of protein synthesis in disease pathogenesis.
Méthodes De Synthèse
Cycloheximide acetate is synthesized from cycloheximide by acetylation. Cycloheximide is first dissolved in a mixture of acetic anhydride and pyridine, and the resulting solution is then heated to reflux for several hours. The reaction mixture is then cooled and poured into water, and the resulting solid is filtered and washed with water to yield cycloheximide acetate.
Applications De Recherche Scientifique
Cycloheximide acetate is widely used in scientific research to inhibit protein synthesis and study the effects of protein synthesis inhibition on various biological processes. It is commonly used to study the regulation of gene expression, the mechanisms of cell cycle progression, and the effects of protein synthesis inhibition on cellular signaling pathways.
Propriétés
Numéro CAS |
1508-62-9 |
|---|---|
Nom du produit |
Cycloheximide acetate |
Formule moléculaire |
C17H25NO5 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
[(1R)-1-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate |
InChI |
InChI=1S/C17H25NO5/c1-9-4-10(2)17(22)13(5-9)14(23-11(3)19)6-12-7-15(20)18-16(21)8-12/h9-10,12-14H,4-8H2,1-3H3,(H,18,20,21)/t9-,10-,13-,14+/m0/s1 |
Clé InChI |
AAQPOUCMFUHFNK-TXFQPVFDSA-N |
SMILES isomérique |
C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)OC(=O)C)C |
SMILES |
CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C |
SMILES canonique |
CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C |
Synonymes |
[1-(3,5-dimethyl-2-oxo-cyclohexyl)-2-(2,6-dioxo-4-piperidyl)ethyl] acetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






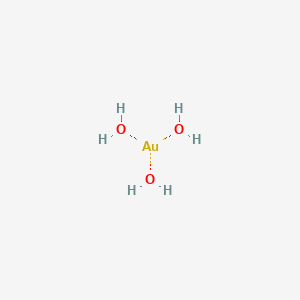
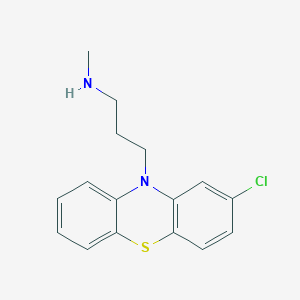
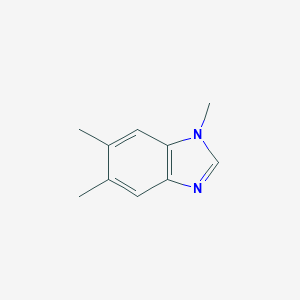
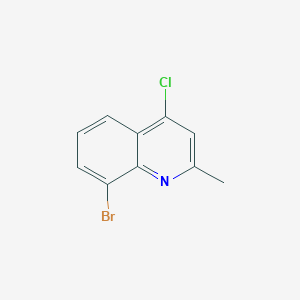
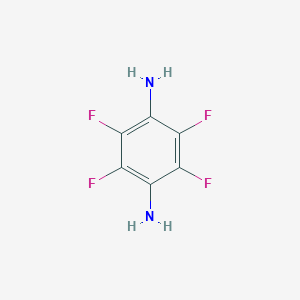




![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
